molecular formula C8H12N2O2 B1312215 ethyl (5S)-5-cyano-L-prolinate CAS No. 435274-88-7

ethyl (5S)-5-cyano-L-prolinate

Cat. No.: B1312215
CAS No.: 435274-88-7
M. Wt: 168.19 g/mol
InChI Key: WGPRYWGHOIXWPQ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5S)-5-cyano-L-prolinate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate, also known as Nirmatrelvir, is an orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro) .

Mode of Action

Nirmatrelvir exerts its antiviral efficacy by inhibiting a necessary protease in the viral replication procedure . Proteases of coronavirus cleave several sites in the viral polyprotein where pyrrolidone was replaced by flexible glutamine . This inhibition of the protease activity prevents the release of nonstructural proteins, thereby inhibiting viral replication .

Biochemical Pathways

The biochemical pathways affected by Nirmatrelvir involve the viral replication process of SARS-CoV-2. By inhibiting the 3CLpro, Nirmatrelvir prevents the cleavage of polyproteins 1a and 1ab of SARS-CoV-2 . This inhibition disrupts the normal replication process of the virus, thereby reducing the viral load.

Pharmacokinetics

Nirmatrelvir has been shown to have good oral bioavailability . First-in-human pharmacokinetics studies have demonstrated a considerable boost in the oral systemic exposure of Nirmatrelvir upon co-administration with the CYP3A4 inhibitor ritonavir, consistent with the predominant role of CYP3A4 in its metabolism .

Result of Action

The result of Nirmatrelvir’s action is the inhibition of SARS-CoV-2 replication. This leads to a reduction in viral load and potentially lessens the severity of COVID-19 symptoms .

Action Environment

The efficacy and stability of Nirmatrelvir can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the absorption and hence the bioavailability of the drug. Additionally, factors such as the presence of food in the stomach at the time of drug administration can also influence the pharmacokinetics of the drug .

Properties

IUPAC Name

ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPRYWGHOIXWPQ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457533
Record name Ethyl (5S)-5-cyano-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435274-88-7
Record name Ethyl (5S)-5-cyano-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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